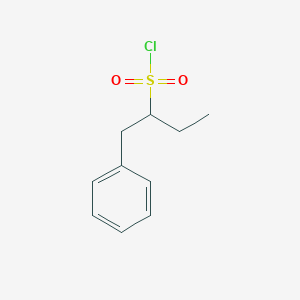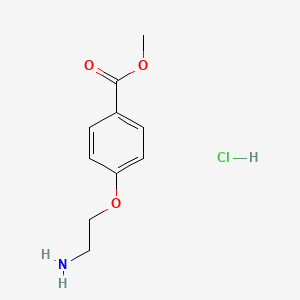
1-Phenylbutane-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylbutane-2-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to a phenyl ring and a butane chain. This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes.
Mechanism of Action
Target of Action
1-Phenylbutane-2-sulfonyl chloride is a sulfonyl chloride compound. Sulfonyl chlorides are a class of organic compounds sharing a common functional group commonly involved in organic syntheses . The primary targets of sulfonyl chloride compounds are typically enzymes such as carbonic anhydrase and dihydropteroate synthetase .
Mode of Action
Sulfonyl chlorides typically act by forming covalent bonds with their target enzymes, thereby inhibiting their function . This interaction can lead to changes in the metabolic processes regulated by these enzymes.
Biochemical Pathways
For instance, inhibition of carbonic anhydrase can affect fluid balance and pH regulation, while inhibition of dihydropteroate synthetase can disrupt folate synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylbutane-2-sulfonyl chloride can be synthesized through the oxidation of thiol derivatives. One common method involves the use of hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) as reagents. The reaction proceeds through oxidative chlorination, converting the thiol group to a sulfonyl chloride group . Another method involves the use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid (HCl) to achieve the same transformation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes using efficient and cost-effective reagents. The choice of reagents and conditions is optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylbutane-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonyl azides, and other derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to nucleophilic substitution.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, sodium azide (NaN3), and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide and thionyl chloride are used for oxidation reactions.
Major Products Formed:
Sulfonamides: Formed by the reaction of this compound with amines.
Sulfonyl Azides: Formed by the reaction with sodium azide.
Scientific Research Applications
1-Phenylbutane-2-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industrial Applications: It is employed in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Tosyl Chloride (p-Toluenesulfonyl Chloride): Similar in structure but with a toluene group instead of a phenylbutane chain.
Mesyl Chloride (Methanesulfonyl Chloride): Contains a methane group instead of a phenylbutane chain.
Uniqueness: 1-Phenylbutane-2-sulfonyl chloride is unique due to its specific structure, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. The presence of the phenylbutane chain influences its solubility, reactivity, and applications in organic synthesis .
Properties
IUPAC Name |
1-phenylbutane-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2S/c1-2-10(14(11,12)13)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAUICFQVYMASO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1553396-48-7 |
Source


|
| Record name | 1-phenylbutane-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-Bromophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2756578.png)


![4-(4-Bromophenyl)-2-{[2-(4-chlorophenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2756583.png)


![t-Butyl {2-[(5-chloro-2-hydroxybenzyl)amino]ethyl}carbamate](/img/structure/B2756589.png)



![Tert-butyl4-[(aminocarbamothioyl)amino]piperidine-1-carboxylate](/img/structure/B2756594.png)

![N-(2-chlorobenzyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2756597.png)

